![molecular formula C8H14F2N2O B13586775 [(2,2-Difluorocyclohexyl)methyl]urea](/img/structure/B13586775.png)
[(2,2-Difluorocyclohexyl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,2-Difluorocyclohexyl)methyl]urea is a chemical compound with the molecular formula C8H14F2N2O and a molecular weight of 192.21 g/mol It is characterized by the presence of a difluorocyclohexyl group attached to a methylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-Difluorocyclohexyl)methyl]urea typically involves the reaction of 2,2-difluorocyclohexylmethanol with an isocyanate or a urea derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications .
化学反応の分析
Types of Reactions
[(2,2-Difluorocyclohexyl)methyl]urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the urea group to amine derivatives.
Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amine derivatives, and substituted cyclohexyl compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
[(2,2-Difluorocyclohexyl)methyl]urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of [(2,2-Difluorocyclohexyl)methyl]urea involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group imparts unique physicochemical properties that influence its binding affinity and selectivity towards target proteins or enzymes. The urea moiety can form hydrogen bonds with biological macromolecules, enhancing its activity and specificity .
類似化合物との比較
Similar Compounds
- [(2,2-Difluorocyclohexyl)methyl]amine
- [(2,2-Difluorocyclohexyl)methyl]carbamate
- [(2,2-Difluorocyclohexyl)methyl]thiourea
Uniqueness
[(2,2-Difluorocyclohexyl)methyl]urea is unique due to the presence of both difluorocyclohexyl and urea groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential for diverse applications in research and industry .
特性
分子式 |
C8H14F2N2O |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
(2,2-difluorocyclohexyl)methylurea |
InChI |
InChI=1S/C8H14F2N2O/c9-8(10)4-2-1-3-6(8)5-12-7(11)13/h6H,1-5H2,(H3,11,12,13) |
InChIキー |
KHRHCUOVPXFXBX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)CNC(=O)N)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


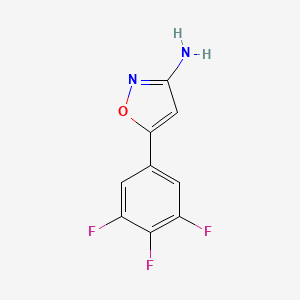
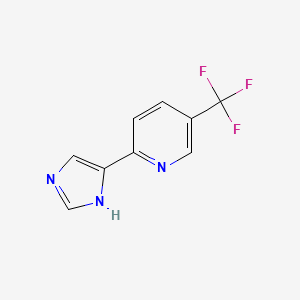
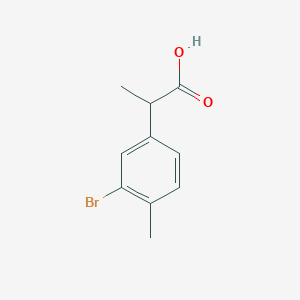

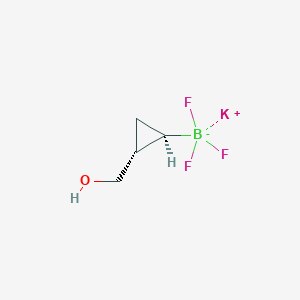
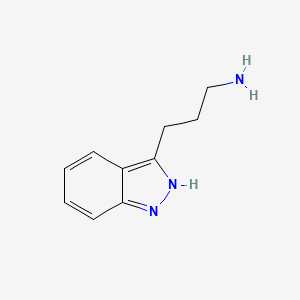
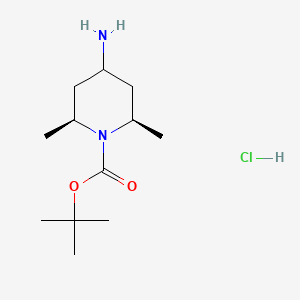
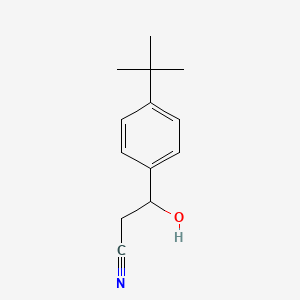
![5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13586740.png)
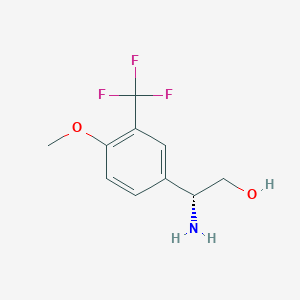
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13586755.png)
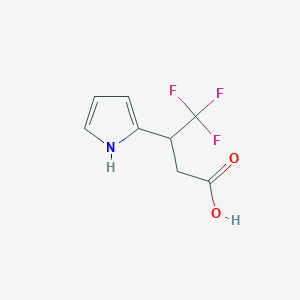

aminehydrochloride](/img/structure/B13586788.png)
